molecular formula C9H7BrN2O B1287245 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 375857-64-0

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1287245
CAS No.: 375857-64-0
M. Wt: 239.07 g/mol
InChI Key: NYAFKUCVAVUCHW-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a methyl group

Scientific Research Applications

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic electronics and photonics.

    Biological Studies: Its interactions with enzymes and proteins are explored to understand its mechanism of action and potential therapeutic uses.

Safety and Hazards

5-(2-Bromophenyl)-1H-tetrazole, a compound similar to “5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole”, is classified as moderately toxic and can cause skin and eye irritation. It should be used in a well-ventilated area and protective gloves and glasses should be worn when handling the compound .

Future Directions

Borinic acids and their derivatives, which are related to oxadiazoles, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials. The recent advances in the synthesis of these compounds could open up new possibilities for their use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid ring cleavage.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted oxadiazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of oxadiazole N-oxides.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-methyl-1,2,4-oxadiazole: Lacks the bromine substituent, which can affect its reactivity and binding properties.

    5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.

Uniqueness

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

5-(2-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAFKUCVAVUCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592400
Record name 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375857-64-0
Record name 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To activated molecular sieves (2.0 g, 4 Å powdered) was added ethanol (20 ml) followed by sodium metal (0.435 g, 18.9 mmol), and the mixture heated at reflux for 15 min. After cooling to ambient temperature, acetamide oxime (1.4 g, 18.9 mmol) was added and the suspension stirred for 15 min. Methyl 2-bromobenzoate (1.32 ml, 9.5 mmol) was added and the mixture heated at reflux for 2 h. The reaction was poured into water and extracted with ethyl acetate. The organic phase was separated, dried over magnesium sulfate, filtered and evaporated to give a white solid. The crude product was purified by crystallisation from ethyl acetatelisohexane to give 5-(2-bromophenyl)-3-methyl-[1,2,4]oxadiazole as a white solid (0.76 g): δH (400 MHz, CDCl3) 2.52 (3H, s), 7.45 (2H, m), 7.76 (1H, dd, J 7.8 and 1.2), 7.97 (1H, dd, J 7.8 and 1.2); m/z (ES+) 239:241 (1:1) (M++H).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.435 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
1.32 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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